molecular formula C15H20FNO2S B2976321 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 898644-76-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2976321
CAS No.: 898644-76-3
M. Wt: 297.39
InChI Key: KWQYSWBCOSJBLG-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Introduction of the fluoro and methyl groups: These groups can be added through electrophilic aromatic substitution reactions using appropriate reagents like fluorinating agents and methylating agents.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfonamide derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to the disruption of essential biochemical pathways. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methoxybenzeneacetamide

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c1-12-11-14(7-8-15(12)16)20(18,19)17-10-9-13-5-3-2-4-6-13/h5,7-8,11,17H,2-4,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQYSWBCOSJBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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